molecular formula C11H22N2O3 B576276 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine CAS No. 178311-49-4

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Cat. No.: B576276
CAS No.: 178311-49-4
M. Wt: 230.308
InChI Key: ORALTMSVXDQECZ-UHFFFAOYSA-N
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Description

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a hydroxyethyl group, and a methylamino group

Preparation Methods

The synthesis of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with azetidine, which is reacted with tert-butoxycarbonyl chloride (BOC-Cl) to introduce the BOC protecting group.

    Hydroxyethylation: The BOC-protected azetidine is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.

    Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The BOC protecting group can be removed to expose the free amine, which can further interact with biological molecules.

Comparison with Similar Compounds

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine can be compared with other azetidine derivatives, such as:

    1-BOC-3-aminomethyl-azetidine: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.

    1-BOC-3-hydroxy-azetidine: Lacks the methylamino group, which may reduce its potential biological activity.

    1-BOC-3-[(2-hydroxyethyl)amino]-azetidine: Similar structure but without the methyl group, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 3-[2-hydroxyethyl(methyl)amino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-9(8-13)12(4)5-6-14/h9,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORALTMSVXDQECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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